1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide
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Overview
Description
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide is an organic compound with the molecular formula C₁₂H₈Cl₂O₄S₂ It is characterized by the presence of two 4-chlorophenyl groups attached to a disulfane core, which is further oxidized to form a tetraoxide
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide can be synthesized through the oxidation of 1,2-bis(4-chlorophenyl)disulfane. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the tetraoxide form.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the tetraoxide back to the disulfane or other lower oxidation state compounds.
Substitution: The chlorophenyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Disulfane or lower oxidation state compounds.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide involves its interaction with molecular targets through its oxidizing properties. The compound can oxidize various substrates, leading to changes in their chemical structure and activity. The specific molecular pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-chlorophenyl)disulfane: The parent disulfane compound without the tetraoxide oxidation.
4,4’-Dichlorodiphenyl disulfide: A similar compound with two chlorophenyl groups attached to a disulfide core.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene: A structurally related compound with different functional groups.
Uniqueness
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide is unique due to its tetraoxide oxidation state, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where strong oxidizing properties are required.
Properties
CAS No. |
22040-25-1 |
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Molecular Formula |
C12H8Cl2O4S2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)sulfonylsulfonylbenzene |
InChI |
InChI=1S/C12H8Cl2O4S2/c13-9-1-5-11(6-2-9)19(15,16)20(17,18)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
QAMWLTHPQJPCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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